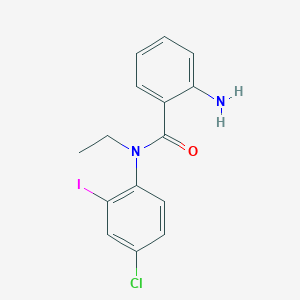
2,2'-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is a bisphenol compound characterized by its two phenolic groups connected via a 2-methylbut-1-ene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) typically involves a multi-step process. One common method includes the thermal decarboxylation of hydroxycinnamic acids followed by olefin metathesis. This approach is catalyst-free and involves refluxing the cinnamic acids in DMF under a nitrogen atmosphere . The resulting vinyl phenols are then subjected to olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst, leading to the direct precipitation of the bisphenols from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same thermal decarboxylation and olefin metathesis steps, with adjustments made to reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and interact with active sites, influencing biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- Bisphenol A
Uniqueness
2,2’-(2-Methylbut-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its 2-methylbut-1-ene bridge differentiates it from other bisphenols, potentially offering unique reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
736975-69-2 |
|---|---|
Molekularformel |
C21H26O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-3-methylbut-3-enyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H26O2/c1-12(2)7-17(18-10-13(3)8-15(5)20(18)22)19-11-14(4)9-16(6)21(19)23/h8-11,17,22-23H,1,7H2,2-6H3 |
InChI-Schlüssel |
FIRHOJPQDACHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(CC(=C)C)C2=CC(=CC(=C2O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)

![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)



![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

